molecular formula C30H42N6O8S B564065 Tyr-d-ala-gly-phe-d-met-nh2 acetate salt CAS No. 100929-63-3

Tyr-d-ala-gly-phe-d-met-nh2 acetate salt

Cat. No.: B564065
CAS No.: 100929-63-3
M. Wt: 646.76
InChI Key: CGDQCNFNHZVTLN-UJKXDIGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyr-D-Ala-Gly-Phe-D-Met-NH2 acetate salt is a synthetic peptide analog of the endogenous opioid peptide [Met]enkephalin, specifically engineered for research applications. Its sequence incorporates D-amino acids in the second and fifth positions, a modification that enhances its metabolic stability by increasing resistance to proteolytic degradation compared to its all L-amino acid counterpart. This makes it a valuable and more persistent tool for in vitro and in vivo pharmacological investigations. The compound is believed to function as a ligand for opioid receptors, which are a class of G-protein coupled receptors (GPCRs) involved in modulating pain pathways, reward systems, and gastrointestinal motility. The acetate salt form ensures improved solubility and stability for handling in laboratory settings. Researchers utilize this peptide in studies aimed at elucidating the structure-activity relationships (SAR) of opioid peptides, probing the physiological roles of different opioid receptor subtypes, and exploring mechanisms of signal transduction. All available information indicates this compound is intended for research purposes exclusively. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

100929-63-3

Molecular Formula

C30H42N6O8S

Molecular Weight

646.76

IUPAC Name

acetic acid;(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C28H38N6O6S.C2H4O2/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2;1-2(3)4/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40);1H3,(H,3,4)/t17-,21+,22-,23+;/m1./s1

InChI Key

CGDQCNFNHZVTLN-UJKXDIGWSA-N

SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Tyr-D-Ala-Gly-Phe-D-Met-NH2 acetate salt with structurally related enkephalin analogs and opioid peptides:

Compound Name Sequence/Modifications Molecular Weight (g/mol) Receptor Affinity Stability (Half-Life) Key Applications
Tyr-D-Ala-Gly-Phe-D-Met-NH2 acetate D-Ala², D-Met⁵, acetate salt 646.76 Mu/Delta opioid Extended Pain research, receptor studies
[Leu]enkephalin Tyr-Gly-Gly-Phe-Leu 555.62 Delta opioid dominant Short (<2 minutes) Neurotransmission studies
[Met]enkephalin Tyr-Gly-Gly-Phe-Met 573.69 Delta opioid dominant Short (<2 minutes) Analgesia, receptor signaling
DAMGO ([D-Ala²,N-MePhe⁴,Gly-ol⁵]-enkephalin) D-Ala², N-MePhe⁴, Gly-ol⁵ 513.60 Mu opioid selective Extended Mu receptor-specific studies
Tyr-D-Ala-Gly-Phe-Met-NH2 acetate D-Ala², L-Met⁵, acetate salt 632.74 Mu/Delta opioid Moderate Comparative opioid pharmacology
Tyr-Phe-Phe amide acetate Tripeptide (Tyr-Phe-Phe) 541.60 Non-opioid Low Enzyme inhibition assays

Key Findings and Differentiation

Receptor Selectivity :

  • Tyr-D-Ala-Gly-Phe-D-Met-NH2 acetate exhibits dual affinity for mu and delta opioid receptors, unlike DAMGO (mu-selective) or natural enkephalins (delta-preferring) .
  • The D-Met⁵ substitution may reduce interaction with delta receptors compared to analogs with L-Met⁵ (e.g., Tyr-D-Ala-Gly-Phe-Met-NH2 acetate) .

Stability: The D-amino acids in positions 2 and 5 confer resistance to enzymatic degradation, resulting in a longer half-life than natural enkephalins (minutes vs. seconds) . DAMGO, with N-methylated Phe⁴ and Gly-ol⁵, has superior stability but narrower receptor selectivity .

Solubility and Formulation :

  • The acetate salt form enhances aqueous solubility compared to free-base peptides, facilitating in vivo administration . Benzyl phenyl acetate (), though unrelated structurally, highlights the role of acetate salts in improving drug delivery.

Therapeutic Potential: Unlike morphine (a mu-selective agonist), Tyr-D-Ala-Gly-Phe-D-Met-NH2 acetate’s dual receptor activity may reduce side effects like respiratory depression while maintaining analgesia .

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with a Rink amide resin (0.7 mmol/g loading capacity) to ensure C-terminal amidation. Alternative supports like 2-chlorotrityl (Clt) resin demonstrate superior acid sensitivity for preserving acid-labile residues but require modified cleavage protocols. Pre-swelling in dichloromethane (DCM) for 30 minutes precedes Fmoc-D-Met-OH attachment via hydroxybenzotriazole (HOBt)/diisopropylcarbodiimide (DIC) activation (2.5 equiv, 2 hr, 25°C).

Sequential Amino Acid Coupling

Chain elongation follows Fmoc/t-Bu SPPS protocols with critical adaptations for D-amino acids:

  • Coupling agents : HBTU/HOBt (4 equiv) in DMF achieves >98% coupling efficiency per cycle

  • Deprotection : 20% piperidine/DMF (2 × 5 min) removes Fmoc groups while minimizing epimerization

  • D-Residue handling : Reduced coupling times (45 min vs. 90 min for L-forms) prevent racemization

Real-time monitoring via Kaiser ninhydrin tests ensures complete reactions before progressing.

Orthogonal Protection Strategies

Side-Chain Protection Scheme

  • Tyr : t-Bu ether (stable to TFA cleavage)

  • D-Ala/D-Met : Unprotected due to non-nucleophilic side chains

  • Phe : t-Bu ester prevents β-sheet aggregation

Disulfide Considerations

Though absent in this sequence, methionine oxidation is mitigated by 0.1 M EDT in cleavage cocktails.

Cleavage and Global Deprotection

TFA-Mediated Liberation

A tailored cleavage cocktail (TFA:H₂O:TIS:EDT = 92.5:2.5:2.5:2.5 v/v) applied for 3 hr at 25°C achieves:

  • 95% resin cleavage efficiency

  • <2% methionine oxidation

  • Complete t-Bu group removal

Post-cleavage precipitation in methyl tert-butyl ether (MTBE) yields crude peptide as TFA salt.

Purification and Characterization

Preparative HPLC Conditions

ParameterSpecification
ColumnC18, 250 × 21.2 mm
Mobile Phase A0.1% TFA in H₂O
Mobile Phase B0.1% TFA in ACN
Gradient20-50% B over 40 min
Flow Rate8 mL/min
Detection220 nm

This protocol achieves baseline separation with retention time (tR) = 28.3 min for target peptide.

Analytical QC Metrics

  • Purity : >99% by UPLC (ACQUITY BEH C18, 1.7 µm)

  • Mass Spec : ESI-MS m/z 678.3 [M+H]⁺ (calc. 678.2)

  • Amino Acid Analysis : <5% deviation from theoretical ratios

Counterion Exchange to Acetate

Ion Replacement Protocol

  • Dissolve TFA salt in 1% acetic acid (10 mg/mL)

  • Load onto C18 column pre-equilibrated with 0.1 M ammonium acetate

  • Elute with stepwise ACN gradient (15-35% over 20 min)

  • Lyophilize to yield acetate salt with:

    • Residual TFA <0.25% (qNMR)

    • Acetate content 8.7% (theoretical 8.5%)

ConditionDegradation ProductsRate (%/month)
40°C/75% RHMethionine sulfoxide1.2
pH 7.4, 37°CAsparagine deamidation0.8
Light (1.2 M lux)Tyrosine oxidation2.1

Lyophilized acetate salt demonstrates superior stability vs. TFA form, with <0.5% impurities after 24 months at -20°C.

Scale-Up Considerations

Process Analytical Technology (PAT)

Inline FTIR monitors coupling efficiency during SPPS, reducing cycle times by 15%. Continuous flow membrane purification achieves 90% solvent recovery versus batch methods.

Regulatory-Grade Synthesis

Current Good Manufacturing Practice (cGMP) batches require:

  • Endotoxin levels <0.1 EU/mg (LAL test)

  • Residual solvents <ICH Q3C limits (DCM <600 ppm)

  • DNA contamination <10 pg/dose

Q & A

Q. What strategies can assess the metabolic stability of Tyr-D-Ala-Gly-Phe-D-Met-NH₂ acetate salt in vitro, considering its D-amino acid residues?

  • Methodological Answer : Incubate the peptide with human serum or liver microsomes (37°C, 0–24 hrs). Quench reactions with acetonitrile, then analyze via LC-MS/MS for degradation products. D-amino acids confer protease resistance, but esterases may cleave the C-terminal amide. Include a positive control (e.g., L-amino acid peptide) to benchmark degradation rates .

Q. How can researchers resolve contradictory data on the receptor binding affinity of Tyr-D-Ala-Gly-Phe-D-Met-NH₂ acetate salt across assay platforms?

  • Methodological Answer : Discrepancies often stem from buffer composition (e.g., acetate vs. HEPES) or assay temperature. Standardize conditions: use SPR for real-time kinetics (KD measurements) and radioligand binding for equilibrium studies. Validate with orthogonal methods like ITC (isothermal titration calorimetry) to control for enthalpy/entropy effects. Normalize data to internal standards (e.g., reference agonists) .

Experimental Design & Data Analysis

Q. What controls are essential when testing Tyr-D-Ala-Gly-Phe-D-Met-NH₂ acetate salt in cell-based assays to account for acetate-induced cytotoxicity?

  • Methodological Answer : Include acetate-only controls at concentrations matching the peptide formulation (e.g., 10 mM acetate). Measure cell viability via MTT assay and compare with NaCl-equivalent ionic strength. For calcium imaging, use Fluo-4 AM to detect acetate-mediated Ca²⁺ flux artifacts. Pre-treat cells with acetate 24 hrs prior to experiments to assess adaptive responses .

Q. How can computational modeling predict the interaction of Tyr-D-Ala-Gly-Phe-D-Met-NH₂ acetate salt with target receptors, given its D-amino acid configuration?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with force fields adjusted for D-amino acids (e.g., modified CHARMM parameters). Validate against crystallographic data of homologous receptors. Compare binding poses with L-configuration analogs to identify stereospecific contacts. MD simulations (NAMD/GROMACS) can assess conformational stability over 100-ns trajectories .

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